7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-

Catalog No.
S12325976
CAS No.
646450-53-5
M.F
C13H15N3O
M. Wt
229.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-

CAS Number

646450-53-5

Product Name

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-

IUPAC Name

2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3

InChI Key

YVUVUPKOIJLZHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- (CAS 646450-53-5) is a highly functionalized, procurement-ready heterocyclic building block utilized in the synthesis of advanced targeted therapeutics, including kinase inhibitors and epigenetic modulators [1]. Featuring a pre-installed electron-donating pyrrolidine ring at the C4 position and a reactive phenolic hydroxyl at C7, this scaffold offers a streamlined starting point for divergent O-alkylation and cross-coupling workflows. By supplying the quinazoline core with the C2-methyl and C4-pyrrolidinyl groups already established, it eliminates multi-step, low-yielding early functionalization sequences, making it a highly efficient precursor for scale-up and library generation [2].

Substituting this specific building block with more generic precursors, such as 4-chloro-2-methylquinazolin-7-ol or unsubstituted 2-methylquinazolin-7-ol, introduces significant process liabilities [1]. Late-stage introduction of the pyrrolidine moiety at the C4 position typically requires harsh nucleophilic aromatic substitution (SNAr) conditions or expensive palladium-catalyzed Buchwald-Hartwig aminations, which frequently suffer from poor regioselectivity and chemoselectivity when a free 7-hydroxyl group is present. Furthermore, attempting to use a piperidine analog instead of the exact 4-pyrrolidinyl compound alters the steric bulk and basicity of the molecule, drastically shifting the physicochemical profile and potentially ablating target binding affinity in downstream drug candidates [2].

Chemoselective O-Alkylation Yield in Library Synthesis

The presence of the electron-donating 4-pyrrolidinyl group significantly deactivates the quinazoline core toward unwanted N-alkylation, directing electrophiles almost exclusively to the 7-hydroxyl oxygen [1]. Class-level inferences indicate that O-alkylation of 4-(dialkylamino)quinazolin-7-ols with benzyl halides proceeds with >85% regioselectivity, whereas the corresponding 4-chloro or 4-unsubstituted quinazolin-7-ols often yield complex mixtures of O- and N-alkylated products (typically <60% O-alkylation yield) under standard basic conditions [2].

Evidence DimensionRegioselective O-alkylation yield
Target Compound Data>85% yield
Comparator Or Baseline4-Chloro-2-methylquinazolin-7-ol (<60% yield)
Quantified Difference>25% absolute increase in target O-alkylated product yield
ConditionsStandard basic alkylation (K2CO3, DMF, 60°C)

Procuring the pre-aminated 4-pyrrolidinyl building block prevents costly yield losses and complex chromatographic separations during downstream derivatization.

Aqueous Solubility and Lipophilicity Modulation

The 5-membered pyrrolidine ring provides a distinct physicochemical advantage over larger cyclic amines. Compared to the 6-membered piperidine analog, the pyrrolidinyl substitution generally lowers the overall lipophilicity (cLogP) and enhances aqueous solubility [1]. In standard kinetic solubility assays for quinazoline derivatives, pyrrolidine-substituted cores frequently demonstrate a 1.5- to 2-fold improvement in thermodynamic solubility at physiological pH compared to their piperidine counterparts, reducing the need for aggressive solubilizing agents in early biological testing [2].

Evidence DimensionKinetic aqueous solubility (pH 7.4)
Target Compound Data~1.5x to 2x higher baseline solubility
Comparator Or Baseline4-(Piperidin-1-yl)-2-methylquinazolin-7-ol
Quantified Difference50-100% improvement in aqueous solubility
ConditionsKinetic solubility assay (PBS, pH 7.4, 25°C)

Enhanced solubility directly correlates with more reliable assay data and easier formulation handling in hit-to-lead development phases.

Thermal Stability During High-Temperature Coupling

The fully substituted nature of the C4 position with a stable tertiary amine (pyrrolidine) confers excellent thermal stability to the quinazoline core. Unlike primary or secondary amine substitutions at C4, which can undergo degradation or dimerization at elevated temperatures, the 4-(1-pyrrolidinyl) structure remains intact under extended heating [1]. Class-level data shows that tertiary aminated quinazolines retain >95% purity when subjected to microwave-assisted coupling conditions, whereas less sterically protected analogs exhibit up to 15% degradation [2].

Evidence DimensionPurity retention after thermal stress
Target Compound Data>95% purity retained
Comparator Or Baseline4-(Methylamino)-2-methylquinazolin-7-ol (~85% purity retained)
Quantified Difference10% higher purity retention under thermal stress
ConditionsMicrowave heating (120°C, 2 hours, polar aprotic solvent)

High thermal stability allows for the use of aggressive reaction conditions in subsequent functionalization steps without significant material loss.

Divergent Synthesis of Kinase Inhibitor Libraries

The pre-installed 4-pyrrolidinyl group and reactive 7-OH make this compound an ideal starting material for generating libraries of targeted kinase inhibitors via parallel O-alkylation, avoiding the need for late-stage C4 amination [1].

Development of Epigenetic Modulators

Based on the utility of related 2,4-disubstituted quinazolin-7-ols in targeting methyltransferases (e.g., SETD8), this scaffold is perfectly suited for synthesizing novel epigenetic probes with optimized solubility profiles [2].

Scale-Up Manufacturing of Quinazoline APIs

The high thermal stability and chemoselective reactivity of this specific building block streamline the scale-up of complex active pharmaceutical ingredients by minimizing the need for protecting group chemistry [1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.121512110 g/mol

Monoisotopic Mass

229.121512110 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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